molecular formula C19H20N6O B3038773 1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone CAS No. 900019-20-7

1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone

Cat. No.: B3038773
CAS No.: 900019-20-7
M. Wt: 348.4 g/mol
InChI Key: HOOAARVPBZUACC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a triazole ring, and an azetanone ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA . Triazole is another type of heterocyclic compound that has been used in the synthesis of various pharmaceuticals . Azetanone, also known as beta-lactam, forms the core of several important antibiotics, including penicillins and cephalosporins .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and triazole rings are aromatic and planar, while the azetanone ring is non-aromatic and might adopt a puckered conformation .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrimidine ring could undergo electrophilic substitution, while the azetanone ring could be opened in the presence of a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would depend on the presence and location of polar functional groups. Its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of pyrimidine-triazole derivatives, highlighting their potential in combating bacterial and fungal strains. Such derivatives are synthesized through multistep processes and their structures are established using various spectroscopic techniques (Majithiya & Bheshdadia, 2022).

Chemical Reactions and Synthesis

Studies have focused on the chemical reactions involving triazoles, such as the pyrolysis of 1,2,3-triazoles, which involves the extrusion of nitrogen and the formation of iminocarbenes. This process leads to the creation of nitriles and hydroxyisoquinolines, contributing to the understanding of chemical reaction mechanisms (Gilchrist, Gymer, & Rees, 1975).

Synthesis of Heterocyclic Compounds

Another significant application is the green, solvent-free synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines. This process involves the reaction of heterocyclic amines with sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl)prop-2-en-1-one. The synthesized compounds are also tested for their antimicrobial activities (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

Antimicrobial Properties of Pyrimidine Chalcones

Pyrimidine chalcones, synthesized from triazole derivatives, have been explored for their antimicrobial properties. These compounds are effective against various bacterial strains, further emphasizing the therapeutic potential of triazole-based compounds (Kumar, Arora, Prasad, Islam, & Verma, 2013).

Crystal Structure Analysis

The crystal structure of related compounds has been determined through X-ray diffraction analysis, aiding in the understanding of molecular configurations and interactions. This research contributes to the field of crystallography and molecular design (Moser, Bertolasi, & Vaughan, 2005).

Fungicidal Activities

The synthesis of phenyl or glycosyl 1,2,3-triazoles has shown promising results in terms of fungicidal activities against various pathogens. This highlights the potential use of these compounds in agricultural applications and plant protection (Ming-zhen et al., 2013).

Properties

IUPAC Name

1-[3-[1-(4,6-dimethylpyrimidin-2-yl)triazol-4-yl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-12-8-13(2)21-18(20-12)25-10-16(22-23-25)14-6-5-7-15(9-14)24-11-19(3,4)17(24)26/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOAARVPBZUACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC(=CC=C3)N4CC(C4=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118853
Record name 1-[3-[1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl]-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900019-20-7
Record name 1-[3-[1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl]-3,3-dimethyl-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-[1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl]-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone
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1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone
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1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone
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1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone
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1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone
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1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone

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